Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
CAS No.: 1803593-25-0
Cat. No.: VC2892387
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803593-25-0 |
|---|---|
| Molecular Formula | C14H20O4 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate |
| Standard InChI | InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 |
| Standard InChI Key | XCARDCMWFPGKNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CCCC(=O)OC)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C(CCCC(=O)OC)OC |
Introduction
Chemical Identity and Structure
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (CAS: 1803593-25-0) is an ester derivative characterized by its distinctive molecular structure containing methoxy groups on both the pentanoate backbone and the phenyl ring. The compound represents an important class of functionalized pentanoates with potential utility in various chemical applications.
Structural Characteristics
The compound features a phenyl ring with a methoxy substituent at the meta position (3-position), connected to a pentanoate chain that contains an additional methoxy group and a methyl ester terminus. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile.
| Property | Value |
|---|---|
| CAS Number | 1803593-25-0 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate |
| Standard InChI | InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 |
| Standard InChIKey | XCARDCMWFPGKNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CCCC(=O)OC)OC |
| PubChem Compound ID | 112756410 |
The molecular structure contains four oxygen atoms distributed across the molecule: two as part of methoxy groups (one on the phenyl ring and one at the C-5 position of the pentanoate chain), and two in the methyl ester group. This oxygen-rich composition contributes to the compound's polarity and potential hydrogen bonding capabilities .
Physical and Chemical Properties
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for its application in research and development.
Physical Properties
The compound exists as a stable organic molecule at room temperature. While specific experimental data on its physical state is limited in the available literature, structural analogs of similar molecular weight typically present as colorless to pale yellow liquids or solids with low melting points .
Chemical Properties
The chemical reactivity of methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is primarily dictated by its functional groups. The presence of the methyl ester makes it susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid. The methoxy groups can participate in various substitution reactions depending on the conditions employed.
Applications in Chemical Research
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate serves as a versatile building block in organic synthesis and has found applications across multiple research domains.
Synthetic Utility
The compound functions as an intermediate in the synthesis of more complex organic molecules. Its utility stems from the functional groups that can undergo selective transformations:
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The methyl ester can be hydrolyzed, reduced, or amidated
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The methoxy groups provide sites for potential derivatization
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The phenyl ring offers opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions
Research Applications
In research settings, the compound has been explored for:
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Structure-activity relationship studies in medicinal chemistry
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Development of pharmaceutical candidates targeting specific biological pathways
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Serving as a scaffold for library synthesis in drug discovery programs
Spectroscopic Properties
Spectroscopic data provides critical information for structure confirmation and purity assessment of methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would typically reveal:
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Characteristic signals for the methoxy groups (around 3.7-3.9 ppm in ¹H NMR)
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Distinctive patterns for the aromatic protons of the 3-methoxyphenyl group
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Signals corresponding to the pentanoate chain protons
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Carbon signals reflecting the carbonyl carbon (approximately 170-175 ppm in ¹³C NMR) and other carbon environments
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z 252 (corresponding to the molecular weight)
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Fragmentation patterns consistent with cleavage at the ester bond and other characteristic fragmentations of methoxylated compounds
| Supplier | Catalog ID | Purity | Packaging Options |
|---|---|---|---|
| Vulcan Chem | VC2892387 | ≥95% | Research quantities |
| AK Scientific | 6558EE | 95% | Various sizes |
| CymitQuimica | 3D-DXC59325 | Not specified | 50mg, 500mg |
| Ambeed | A1067300 | 95% | Research quantities |
| BLD Pharm | Not specified | Not specified | Various sizes |
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